molecular formula C4H12O6P2S B3416086 Thiopyrophosphoric acid, tetramethyl ester CAS No. 5930-73-4

Thiopyrophosphoric acid, tetramethyl ester

Cat. No.: B3416086
CAS No.: 5930-73-4
M. Wt: 250.15 g/mol
InChI Key: YOJYWCJJBFKIRJ-UHFFFAOYSA-N
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Description

Thiopyrophosphoric acid, tetramethyl ester is a chemical compound with the molecular formula C₄H₁₂O₆P₂S and a molecular weight of 250.15 g/mol . It is an ester derivative of thiopyrophosphoric acid, where the acidic hydrogens are replaced by methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiopyrophosphoric acid, tetramethyl ester can be synthesized through the reaction of dimethyl phosphorochloridate with hydrogen sulfide in the presence of a base . The reaction typically occurs under controlled conditions to ensure the formation of the desired ester.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Thiopyrophosphoric acid, tetramethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Water, acidic or basic catalysts.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products:

Mechanism of Action

The mechanism of action of thiopyrophosphoric acid, tetramethyl ester involves its ability to participate in phosphorylation reactions. It can transfer its phosphate group to other molecules, thereby modifying their chemical properties and biological activities . This mechanism is particularly useful in the study of enzyme functions and protein modifications.

Comparison with Similar Compounds

  • Tetramethyl thiopyrophosphate
  • Thiodiphosphoric acid, tetramethyl ester

Comparison: Thiopyrophosphoric acid, tetramethyl ester is unique due to its specific ester configuration and the presence of a central P-S-P linkage. This structure imparts distinct chemical reactivity and stability compared to other similar compounds . Its ability to undergo hydrolysis and substitution reactions under mild conditions makes it a versatile reagent in various chemical processes.

Properties

IUPAC Name

dimethoxyphosphinothioyl dimethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12O6P2S/c1-6-11(5,7-2)10-12(13,8-3)9-4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJYWCJJBFKIRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(OC)OP(=S)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12O6P2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60965404
Record name O,O,O,O-Tetramethyl thiodiphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60965404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5930-73-4, 51120-35-5
Record name Thiodiphosphorothioic acid, O,O,O',O'-tetramethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005930734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl sulfotep
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051120355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O,O,O,O-Tetramethyl thiodiphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60965404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 'O,O-dimethyl-O-3,5,6-trichloro-2-pyridyl phosphorothioate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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